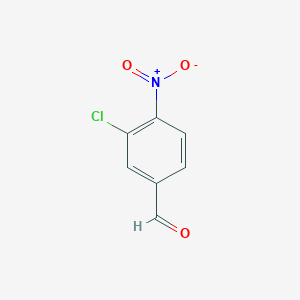

3-Chloro-4-nitrobenzaldehyde

Description

The exact mass of the compound 3-Chloro-4-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINXIPJBQRYFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396169 | |

| Record name | 3-chloro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57507-34-3 | |

| Record name | 3-chloro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-nitrobenzaldehyde physical and chemical properties

An In-depth Technical Guide to 3-Chloro-4-nitrobenzaldehyde for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 3-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry. Its unique electronic and structural features, arising from the interplay of the aldehyde, chloro, and nitro functional groups, make it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its physical, chemical, and safety properties, grounded in established scientific principles and data, to support its effective use in research and development.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure. 3-Chloro-4-nitrobenzaldehyde is an organic compound with a benzene ring substituted with three different functional groups.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 3-chloro-4-nitrobenzaldehyde[1] |

| CAS Number | 57507-34-3[1][2][3][4][5] |

| Molecular Formula | C₇H₄ClNO₃[1][2][4][5] |

| Molecular Weight | 185.56 g/mol [1][5] |

| InChI | InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H[1][3] |

| InChIKey | LINXIPJBQRYFHA-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C=C1C=O)Cl)[O-][1] |

| Synonyms | 3-chloro-4-nitro-benzaldehyde, 5-Chloro-4-formylnitrobenzene[1] |

The structure of 3-Chloro-4-nitrobenzaldehyde is characterized by a benzaldehyde core. A nitro group (-NO₂) is positioned at carbon 4 (para) relative to the aldehyde group (-CHO), and a chlorine atom (-Cl) is at carbon 3 (meta). This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity.

Caption: Structure and key functional group influences.

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of a compound are critical for its identification, purification, and handling.

Table 2: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light red powder | |

| Melting Point | 56-57 °C | [2] |

| 65-69 °C | ||

| Boiling Point | Data not available | [4] |

| logP | 1.9 | [1] |

| Storage | Store at 2-8°C in a well-closed container | |

Note: A discrepancy exists in the reported melting point, which may be due to differences in purity or analytical method. Researchers should verify the melting point of their specific batch.

Spectroscopic Profile

While detailed published spectra for this specific isomer are sparse, the expected spectral features can be predicted based on its functional groups. This theoretical analysis is crucial for confirming the compound's identity after synthesis or purification.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) and a characteristic aldehyde proton signal further downfield (δ 9.8-10.2 ppm). The coupling patterns of the aromatic protons would be complex due to the substitution pattern.

-

¹³C NMR: The carbon NMR would display a signal for the carbonyl carbon around 190-200 ppm, along with six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chloro and nitro groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. Expected characteristic absorption bands include:

-

~1700-1715 cm⁻¹: Strong C=O stretch from the aldehyde.

-

~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O stretches from the nitro group, respectively.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretches of the aldehyde.

-

~700-850 cm⁻¹: C-Cl stretch. A reference spectrum is noted as available from PubChem, obtained via a KBr-pellet technique.[1]

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 185, with a characteristic M+2 peak at m/z ≈ 187 with roughly one-third the intensity, confirming the presence of a single chlorine atom.

Chemical Properties and Reactivity

The reactivity of 3-Chloro-4-nitrobenzaldehyde is governed by the electrophilic nature of the aldehyde's carbonyl carbon and the electron-deficient aromatic ring.

-

Aldehyde Group Reactivity: The aldehyde functional group is the primary site for nucleophilic attack. It readily participates in reactions such as:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Wittig Reaction: Conversion to an alkene upon reaction with a phosphonium ylide.

-

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (3-chloro-4-nitrobenzoic acid) using agents like potassium permanganate or chromic acid.

-

Reduction: Can be reduced to the corresponding alcohol (3-chloro-4-nitrobenzyl alcohol) using reducing agents like sodium borohydride.

-

-

Aromatic Ring Reactivity: The powerful electron-withdrawing effect of the para-nitro group, supplemented by the inductive effect of the meta-chloro group, makes the aromatic ring highly electron-deficient. This deactivates it towards electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom, being ortho to the activating nitro group, can potentially be displaced by strong nucleophiles.

-

Stability and Incompatibilities: The compound is stable under recommended storage conditions (cool, dry, well-ventilated).[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Hazardous decomposition can occur under fire conditions, emitting toxic fumes including nitrogen oxides, carbon monoxide, and hydrogen chloride.[2]

Synthesis and Applications

While available commercially as a research chemical, understanding its synthesis provides context for its use and potential impurities.

Proposed Synthesis Workflow

A logical synthetic route would involve the nitration of a suitable precursor like 3-chlorobenzaldehyde. The directing effects of the chloro (ortho, para-directing) and aldehyde (meta-directing) groups would lead to a mixture of isomers, requiring purification. A more regioselective route might involve the oxidation of 3-chloro-4-nitrotoluene.

Caption: A plausible synthetic pathway to the target compound.

Applications in Research and Drug Discovery

3-Chloro-4-nitrobenzaldehyde is a key intermediate for synthesizing a range of more complex molecules. Its utility stems from the ability to selectively modify its functional groups.

-

Heterocyclic Synthesis: The aldehyde group is a perfect handle for building heterocyclic rings (e.g., imidazoles, oxadiazoles, triazoles) through condensation reactions with dinucleophiles.

-

Pharmaceutical Scaffolds: Substituted benzaldehydes are foundational in medicinal chemistry. This compound has been investigated for its potential antitubercular activity. The chloro and nitro groups provide sites for further chemical elaboration to modulate a molecule's steric and electronic properties, which is a core tenet of structure-activity relationship (SAR) studies in drug development.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following information is derived from aggregated safety data.

Table 3: Hazard Identification and Handling

| Category | Information |

|---|---|

| GHS Pictogram |  |

| Signal Word | Warning |

| Hazard Statements | H317: May cause an allergic skin reaction.[1][2] H319: Causes serious eye irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust.[1] P280: Wear protective gloves/eye protection/face protection.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Note: Some safety data sheets report a more extensive list of hazards (H290, H302, H315, H318, H410); however, these may pertain to mixtures or different formulations. The hazards listed above are the most consistently reported for the pure compound.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[2] A safety shower and eye wash station must be readily available.

-

Personal Protective Equipment:

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation or an allergic reaction occurs, seek medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Representative Experimental Protocol: Knoevenagel Condensation

To illustrate the utility of 3-Chloro-4-nitrobenzaldehyde as a synthetic intermediate, the following is a representative, generalized protocol for a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.

Objective: To synthesize an ethyl 2-cyano-3-(3-chloro-4-nitrophenyl)acrylate derivative, a common scaffold in medicinal chemistry.

Materials:

-

3-Chloro-4-nitrobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (as a basic catalyst)

-

Ethanol (as a solvent)

Caption: Generalized workflow for a Knoevenagel condensation.

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 3-Chloro-4-nitrobenzaldehyde in a minimal amount of absolute ethanol.

-

Addition of Reagents: To the stirred solution, add 1.1 equivalents of ethyl cyanoacetate.

-

Catalysis: Add a catalytic amount (e.g., 0.1 equivalents) of piperidine dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde. Gentle heating may be applied to increase the reaction rate if necessary.

-

Work-up: Upon completion, cool the reaction mixture in an ice bath. The solid product will often precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

-

Purification: Dry the collected solid. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, IR, Mass Spec, and melting point). This self-validating step is critical to ensure the protocol's success.

References

-

PubChem. (n.d.). 3-Chloro-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Arctom Scientific. (n.d.). 3-Chloro-4-nitrobenzaldehyde. Retrieved from [Link]

Sources

- 1. 3-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 3769779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Buy Online CAS Number 57507-34-3 - TRC - 3-Chloro-4-nitrobenzaldehyde | LGC Standards [lgcstandards.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 57507-34-3 | 3-Chloro-4-nitrobenzaldehyde - Moldb [moldb.com]

A Technical Guide to 3-Chloro-4-nitrobenzaldehyde: Synthesis, Characterization, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

3-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of an electron-withdrawing aldehyde group, a nitro group, and a halogen substituent, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, pharmaceutical intermediates, and functional materials. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, validated synthetic protocols, comprehensive spectroscopic characterization, and key applications, with a focus on its role in medicinal chemistry and drug development.

Nomenclature and Chemical Structure

The formal IUPAC name, 3-Chloro-4-nitrobenzaldehyde , precisely describes the molecule's structure.[1] The parent molecule is benzaldehyde, which consists of a benzene ring substituted with an aldehyde (-CHO) group. The aldehyde carbon is designated as position 1 of the ring. The substituents are then numbered to give the lowest possible locants, resulting in a chloro (-Cl) group at position 3 and a nitro (-NO₂) group at position 4.[1]

Physicochemical Properties

Understanding the physical and chemical properties of 3-Chloro-4-nitrobenzaldehyde is essential for its handling, storage, and application in synthesis. The compound is typically a solid at room temperature.

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow powder | [5] |

| Melting Point | 61-63 °C | |

| Boiling Point | 276.5°C (estimated) | [5] |

| Solubility | Soluble in ligroin, water (4 g/L at 98 °C) | [5] |

| Vapor Pressure | 0.00117 mmHg at 25°C | [5] |

| XLogP3 | 1.9 | [1] |

Synthesis and Purification Protocol

The most common laboratory synthesis of nitro-substituted benzaldehydes involves the nitration of the corresponding substituted benzaldehyde. The presence of the aldehyde group, which is a meta-director, and the chloro group, an ortho-para director, complicates direct nitration. A frequently cited synthesis involves the nitration of p-chlorobenzaldehyde.

Rationale for Synthetic Strategy

The aldehyde group is deactivating and meta-directing, while the chlorine atom is deactivating but ortho-, para-directing. When both are present, the directing effects can be complex. The nitration of 4-chlorobenzaldehyde is a common approach. The para-chloro substituent directs the incoming nitro group to the ortho position (position 3), yielding the desired 4-chloro-3-nitrobenzaldehyde.[5] Controlling the reaction temperature is critical to prevent over-nitration and side-product formation.

Detailed Experimental Protocol: Nitration of 4-Chlorobenzaldehyde[5]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid in a 1:1 ratio, while maintaining the temperature below 10°C using an ice-salt bath.

-

Reaction: Dissolve 4-chlorobenzaldehyde in a minimal amount of concentrated sulfuric acid. Slowly add this solution dropwise to the cold nitrating mixture. The reaction is exothermic; maintain the internal temperature below 10°C throughout the addition.

-

Monitoring: After the addition is complete, allow the mixture to stir for an additional 2 hours at a temperature between 0°C and 10°C.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A white or pale-yellow solid will precipitate.

-

Isolation: Isolate the crude product by vacuum filtration, washing thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Purification: The primary method for purification is recrystallization. A suitable solvent system is aqueous ethanol or ligroin.[5] Dissolve the crude solid in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (~40°C) to a constant weight.

Workflow Diagram

Caption: Synthesis and Purification Workflow for 3-Chloro-4-nitrobenzaldehyde.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. The following spectroscopic data are characteristic of 3-Chloro-4-nitrobenzaldehyde.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect signals in the aromatic region (typically 7.0-9.0 ppm) and a distinct singlet for the aldehyde proton (typically 9.5-10.5 ppm).[6] The aromatic protons will exhibit a specific splitting pattern (e.g., doublets, doublet of doublets) due to coupling with their neighbors.

-

¹³C NMR (Carbon NMR): This technique identifies the different carbon environments. Key signals would include the aldehyde carbonyl carbon (~190 ppm), carbons attached to the nitro and chloro groups, and other aromatic carbons.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. Key vibrational frequencies to look for include:

-

C=O stretch (aldehyde): A strong peak around 1700-1710 cm⁻¹.[7]

-

N-O stretch (nitro group): Two strong peaks, typically around 1550-1475 cm⁻¹ (asymmetric) and 1365-1290 cm⁻¹ (symmetric).[6]

-

C-H stretch (aromatic & aldehyde): Peaks above 3000 cm⁻¹ (aromatic) and two weaker bands around 2830-2695 cm⁻¹ (aldehyde).[6]

-

C-Cl stretch: Typically found in the 800-600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The molecular ion peak (M⁺) would be observed at m/z 185, with a characteristic M+2 peak at m/z 187 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope.

Reactivity and Applications in Drug Development

The reactivity of 3-Chloro-4-nitrobenzaldehyde is governed by its three functional groups: the aldehyde, the nitro group, and the aromatic chloro group. This trifunctional nature makes it a valuable intermediate.

Key Reactions

-

Aldehyde Group: The aldehyde is highly electrophilic and readily undergoes nucleophilic addition reactions. This includes condensation reactions with amines to form Schiff bases (imines), reactions with hydrazines to form hydrazones, and Wittig reactions to form alkenes. These reactions are fundamental for building molecular complexity.[8][9]

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). It can also be readily reduced to an amino group (-NH₂), providing a key synthetic handle for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

-

Chloro Group: The chlorine atom can be displaced by various nucleophiles via SNAr reactions, a process facilitated by the activating effect of the para-nitro group.

Role in Medicinal Chemistry

Substituted benzaldehydes are foundational scaffolds in drug discovery. The nitroaromatic moiety, in particular, is a versatile functional group found in a range of therapeutic agents.[10] 3-Chloro-4-nitrobenzaldehyde serves as a precursor for compounds with potential biological activities.

-

Anticancer Agents: Nitrobenzaldehyde derivatives have been explored for the synthesis of novel anticancer drugs.[11] The scaffold can be incorporated into heterocyclic systems known to exhibit cytotoxic activity against cancer cell lines.[12]

-

Antimicrobial Agents: Schiff bases and other derivatives synthesized from substituted benzaldehydes have shown promising antibacterial and antifungal activities.[9][12] The specific substitution pattern of 3-chloro-4-nitrobenzaldehyde can be used to modulate the electronic and steric properties of the final compound to optimize antimicrobial potency.

-

Corrosion Inhibitors: Molecules containing heteroatoms like nitrogen and sulfur, often derived from benzaldehydes, can act as effective corrosion inhibitors by adsorbing onto metal surfaces.[8]

Reactivity and Application Pathway

Caption: Key reaction pathways and applications of 3-Chloro-4-nitrobenzaldehyde.

Safety and Handling

3-Chloro-4-nitrobenzaldehyde is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.

-

H412: Harmful to aquatic life with long-lasting effects.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area or fume hood. Minimize dust generation. Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[13][14]

Conclusion

3-Chloro-4-nitrobenzaldehyde is a synthetically valuable intermediate whose utility is derived from the orchestrated reactivity of its aldehyde, chloro, and nitro functionalities. Its role as a precursor in the synthesis of heterocycles and other complex organic molecules makes it a compound of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 3-Chloro-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 13. Department of Chemistry. Retrieved from [Link]

- Mustafa, A. M., et al. (2021). 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment. International Journal of Corrosion and Scale Inhibition, 10(1), 225-241.

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Acros Organics. (n.d.). Material Safety Data Sheet 3-Nitrobenzaldehyde, 99%. Fisher Scientific.

- Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.

- MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1833.

- ResearchGate. (2024). Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. Request PDF.

-

Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III). Retrieved from [Link]

Sources

- 1. 3-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 3769779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 3769779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 57507-34-3 | 3-Chloro-4-nitrobenzaldehyde - Moldb [moldb.com]

- 4. PubChemLite - 3-chloro-4-nitrobenzaldehyde (C7H4ClNO3) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 9. ojs.wiserpub.com [ojs.wiserpub.com]

- 10. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 14. fishersci.fr [fishersci.fr]

3-Chloro-4-nitrobenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-4-nitrobenzaldehyde: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-4-nitrobenzaldehyde (CAS No. 57507-34-3), a key chemical intermediate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its fundamental properties, synthesis, reactivity, and applications, grounding all information in established scientific principles.

Core Molecular Identity and Physicochemical Properties

3-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde whose chemical behavior is dictated by the interplay of its three functional groups: the aldehyde, the chloro group, and the nitro group. The electron-withdrawing nature of the nitro and chloro groups, combined with the reactivity of the aldehyde, makes it a versatile building block in organic synthesis.

Chemical Structure and Formula

The molecular structure consists of a benzene ring substituted with a formyl (aldehyde) group, a chlorine atom at position 3, and a nitro group at position 4.

Caption: 2D structure of 3-Chloro-4-nitrobenzaldehyde.

Key Physicochemical Data

The fundamental properties of 3-Chloro-4-nitrobenzaldehyde are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₃ | [Biosynth], [BLD Pharm][1], [Acmec Biochemical][2] |

| Molecular Weight | 185.56 g/mol | [Moldb][3], [Biosynth] |

| CAS Number | 57507-34-3 | [Matrix Scientific][4], [Biosynth], [PubChem][5] |

| Appearance | Not specified; isomers are typically off-white to yellow crystalline solids. | Inferred from related compounds |

| SMILES | O=CC1=CC(Cl)=C(C=C1)[O-] | [Biosynth], [LGC Standards][6] |

| InChI Key | LINXIPJBQRYFHA-UHFFFAOYSA-N | [Sigma-Aldrich] |

| Storage Conditions | Inert atmosphere, 2-8°C | [Biosynth], [BLD Pharm][1] |

Synthesis and Purification

The synthesis of 3-Chloro-4-nitrobenzaldehyde is typically achieved through the electrophilic nitration of 3-chlorobenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Synthetic Rationale and Causality

The aldehyde group (-CHO) is a meta-directing deactivator, while the chloro group (-Cl) is an ortho-, para-directing deactivator. When both are present, their directing effects must be considered:

-

Aldehyde Group: Strongly deactivates the ring and directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the meta positions (positions 3 and 5). Since position 3 is already occupied, it directs primarily to position 5.

-

Chloro Group: Weakly deactivates the ring and directs incoming electrophiles to the ortho (position 2) and para (position 4) positions.

The para-directing effect of the chlorine atom is sterically and electronically favored over the ortho position. This effect, combined with the deactivating nature of the aldehyde group, results in the nitronium ion preferentially adding at the position para to the chlorine, yielding 3-Chloro-4-nitrobenzaldehyde as a major product.

Sources

- 1. 57507-34-3|3-Chloro-4-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 57507-34-3[3-Chloro-4-nitrobenzaldehyde]- Acmec Biochemical [acmec.com.cn]

- 3. 57507-34-3 | 3-Chloro-4-nitrobenzaldehyde - Moldb [moldb.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 3-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 3769779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Online CAS Number 57507-34-3 - TRC - 3-Chloro-4-nitrobenzaldehyde | LGC Standards [lgcstandards.com]

A Technical Guide to the Physicochemical Properties of 3-Chloro-4-nitrobenzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Subject: Comprehensive Analysis of Melting Point and Solubility for 3-Chloro-4-nitrobenzaldehyde (CAS: 57507-34-3)

Introduction

3-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its utility in the construction of more complex molecules, including pharmaceutical agents and novel materials, necessitates a thorough understanding of its fundamental physicochemical properties. Key among these are its melting point and solubility profile, which are critical parameters governing its purity assessment, reaction conditions, purification strategy (e.g., recrystallization), and potential for formulation.

This guide provides a detailed examination of the melting point and solubility of 3-Chloro-4-nitrobenzaldehyde. It is designed to offer not just technical data but also the underlying scientific rationale and field-proven experimental protocols, empowering researchers to confidently handle and utilize this compound in their work.

Molecular Characteristics and Expected Physicochemical Behavior

The structure of 3-Chloro-4-nitrobenzaldehyde, featuring a benzene ring substituted with an aldehyde (-CHO), a nitro group (-NO2), and a chlorine atom (-Cl), dictates its physical properties.

-

Polarity and Intermolecular Forces: The strongly electron-withdrawing nitro and aldehyde groups create significant dipole moments, making the molecule polar. The primary intermolecular forces at play in the solid state are dipole-dipole interactions and London dispersion forces. The absence of hydrogen bond donors limits its ability to self-associate via hydrogen bonding, but the oxygen atoms on the aldehyde and nitro groups can act as hydrogen bond acceptors.

-

Melting Point Prediction: The rigid, planar structure and moderate molecular weight (185.57 g/mol ) suggest a melting point that is significantly above room temperature. The specific arrangement of polar substituents influences the crystal lattice packing, which is a key determinant of the melting temperature.

-

Solubility Prediction: Based on the "like dissolves like" principle, the molecule's polarity suggests it will have low solubility in non-polar solvents (e.g., hexanes) and higher solubility in polar aprotic (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol). Its solubility in water is expected to be limited due to the hydrophobic nature of the chlorobenzene ring, despite the presence of polar functional groups.

Melting Point Analysis

The melting point is a definitive physical property that serves as a primary indicator of a compound's purity. For a crystalline solid, a sharp melting range (typically ≤ 1°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Reported Melting Point

The experimentally determined melting point for 3-Chloro-4-nitrobenzaldehyde is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| 3-Chloro-4-nitrobenzaldehyde | 57507-34-3 | C₇H₄ClNO₃ | 185.57 g/mol | 56 - 57 °C[1] |

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for obtaining an accurate melting point range using a digital melting point apparatus (e.g., a Mel-Temp).

Causality: The principle lies in heating a small, powdered sample slowly and observing the temperatures at which the phase transition from solid to liquid begins and completes. A slow heating rate (~1-2 °C/minute) near the melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.

Methodology:

-

Sample Preparation: Ensure the 3-Chloro-4-nitrobenzaldehyde sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.

-

Capillary Loading: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the closed end. A packed sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to quickly identify an approximate range.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample. Heat at a medium rate until the temperature is ~15-20 °C below the expected melting point.

-

Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample through the magnifying lens.

-

Record Temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire sample has transformed into a clear liquid.

-

-

Reporting: Record the result as a melting point range (T₁ - T₂). For pure compounds, this range should be narrow.

Workflow for Melting Point Determination

Solubility Profile

Solubility is a thermodynamic equilibrium constant that defines the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. It is a critical parameter for drug development, influencing everything from reaction kinetics to bioavailability.

Expected and Comparative Solubility

-

Water: Expected to be sparingly or poorly soluble.

-

Alcohols (Methanol, Ethanol): Expected to be soluble.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Expected to be soluble.

-

Polar Aprotic Solvents (Acetone, Ethyl Acetate, DMF): Expected to be highly soluble.

-

Non-polar Solvents (Hexane, Toluene): Expected to have low to moderate solubility.

For comparison, the related isomer 4-Chloro-3-nitrobenzaldehyde (CAS: 16588-34-4) has a reported water solubility of 4 g/L, though this is at an elevated temperature of 98 °C[2][3][4]. The parent compound, 3-nitrobenzaldehyde , is described as sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol and chloroform[5][6]. This supports the predicted profile for 3-Chloro-4-nitrobenzaldehyde.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability[7].

Causality: The protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By adding an excess of the solid compound to a solvent and agitating for an extended period, the system reaches a state where the rate of dissolution equals the rate of precipitation. Subsequent analysis of the supernatant provides the solubility value. Temperature control is paramount as solubility is highly temperature-dependent.

Methodology:

-

Preparation: Add an excess amount of solid 3-Chloro-4-nitrobenzaldehyde to a series of glass vials, each containing a known volume of a specific test solvent (e.g., water, ethanol, acetone). "Excess" means enough solid remains visible after the equilibration period.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for a period (e.g., 1-2 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particulates are transferred, it is critical to filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility).

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

A calibration curve prepared with known concentrations of 3-Chloro-4-nitrobenzaldehyde is required for accurate quantification.

-

-

Reporting: Express the solubility in units such as mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

Practical Implications in Research and Development

-

Purity Assessment: The melting point of 56-57 °C serves as a reliable quality control parameter. Any significant deviation from this range indicates the presence of impurities, necessitating further purification.

-

Reaction Setup: Knowledge of solubility guides the choice of reaction solvents. Using a solvent in which the aldehyde is highly soluble ensures a homogeneous reaction mixture, which often leads to faster reaction rates and fewer side products compared to heterogeneous systems.

-

Purification: The differential solubility of 3-Chloro-4-nitrobenzaldehyde in various solvents is the basis for its purification by recrystallization. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Drug Discovery & Formulation: For medicinal chemists, solubility data is crucial. Poor aqueous solubility can be a major impediment to a compound's progression, affecting its absorption and bioavailability. Understanding the solubility profile is the first step in developing formulation strategies (e.g., using co-solvents, creating salts) to overcome such challenges.

References

-

ChemBK. (2024, April 10). 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]

- Jouyban, A. (2010).

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Arctom Scientific. (n.d.). 3-Chloro-4-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 3-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 3769779 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Hazards of 3-Chloro-4-nitrobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, hazards, and emergency procedures for 3-Chloro-4-nitrobenzaldehyde (CAS No. 57507-34-3). As a specialized reagent in organic synthesis, a thorough understanding of its properties is paramount to ensuring laboratory safety and experimental integrity.

Compound Profile and Physicochemical Properties

3-Chloro-4-nitrobenzaldehyde is a solid organic compound that serves as an intermediate in various synthetic pathways. Its molecular structure, featuring an aldehyde, a nitro group, and a chlorine atom on the benzene ring, dictates its reactivity and toxicological profile.

Table 1: Physicochemical Data for 3-Chloro-4-nitrobenzaldehyde

| Property | Value | Source |

| CAS Number | 57507-34-3 | [1] |

| Molecular Formula | C₇H₄ClNO₃ | [1][2] |

| Molecular Weight | 185.56 g/mol | [1] |

| Appearance | Powder / Solid | [3] |

| Melting Point | 61-63 °C | [3] |

Hazard Identification and GHS Classification

Understanding the inherent hazards is the foundation of a robust safety protocol. 3-Chloro-4-nitrobenzaldehyde is classified under the Globally Harmonized System (GHS) with specific warnings that necessitate careful handling.

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Warning (Exclamation Mark) |

Source: Aggregated GHS information provided by companies to the ECHA C&L Inventory.[1]

The primary hazard associated with this compound is its potential to act as a skin sensitizer.[1] Repeated or prolonged contact may lead to an allergic reaction, manifesting as a rash, itching, or swelling.[4] Therefore, preventing skin exposure is a critical aspect of its handling protocol.

Toxicological Profile and Routes of Exposure

While comprehensive toxicological data is not thoroughly established, the known hazards guide the necessary precautions. The primary routes of occupational exposure are skin contact and inhalation of dust particles.

-

Dermal (Skin) Contact : This is the most significant route of exposure. The compound may cause an allergic skin reaction upon contact.[1]

-

Inhalation : Inhaling dust can lead to respiratory tract irritation.[5] It is crucial to handle the solid in a manner that minimizes dust generation.[6]

-

Eye Contact : Direct contact with the eyes will cause irritation.[5]

-

Ingestion : While less common in a laboratory setting, ingestion can cause gastrointestinal irritation.[6]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control for handling 3-Chloro-4-nitrobenzaldehyde is a certified chemical fume hood.[4] This ensures that any dust or vapors are effectively contained and exhausted, protecting the user from inhalation. A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid contaminating skin. Dispose of used gloves as chemical waste. |

| Eye/Face Protection | Safety goggles with side shields or a face shield. | Standard laboratory eyeglasses are insufficient. Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][7] |

| Skin and Body | Lab coat, long pants, and closed-toe shoes. | Wear appropriate protective clothing to prevent any possibility of skin exposure.[4] |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | A respirator is necessary if exposure limits are exceeded, if irritation is experienced, or if handling outside of a fume hood. A particulate filter is recommended.[4][5] |

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for the entire lifecycle of the chemical is critical for laboratory safety.

Handling

-

Pre-use Assessment : Before handling, review the Safety Data Sheet (SDS) and establish a clear experimental plan.

-

Location : All weighing and transfers of the solid material must be conducted inside a chemical fume hood to prevent inhalation of dust.[4]

-

Technique : Avoid actions that generate dust, such as scraping or vigorous shaking.[6]

-

Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Contaminated work clothing should not be allowed out of the workplace.[8]

Storage

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][9]

-

Atmosphere : For enhanced stability, storing under an inert atmosphere is recommended.[4]

-

Incompatibilities : Keep segregated from strong oxidizing agents, strong bases, and strong reducing agents.[4][10]

Disposal

-

Waste : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5]

-

Containers : Contaminated packaging should be treated as hazardous waste and disposed of according to institutional and local regulations.[4]

Reactivity and Stability Profile

Understanding the chemical's stability and incompatibilities is crucial for preventing hazardous reactions.

-

Stability : The compound is stable under recommended storage conditions.[10]

-

Conditions to Avoid : Avoid exposure to air, excess heat, and the formation of dust.[10]

-

Incompatible Materials : Strong oxidizing agents, strong bases, and strong reducing agents can cause hazardous reactions.[4][10]

-

Hazardous Decomposition Products : Under fire conditions, thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[10]

Diagram 1: Reactivity Hazard Analysis This diagram illustrates the key incompatibilities and conditions that must be avoided to ensure the safe handling of 3-Chloro-4-nitrobenzaldehyde.

Caption: Incompatibilities and conditions to avoid.

First-Aid and Emergency Procedures

Immediate and appropriate action is vital in the event of an accidental exposure or spill.

First-Aid Measures

The following protocols should be followed while seeking immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Get medical advice/attention.[4]

-

Skin Contact : IF ON SKIN: Immediately wash with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]

-

Inhalation : IF INHALED: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[7]

-

Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Call a physician or poison control center immediately.[4][6]

Spill & Fire-Fighting Procedures

-

Spill Response :

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear full PPE, including respiratory protection.

-

Avoid generating dust. Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[6]

-

Clean the spill area thoroughly.

-

-

Fire-Fighting :

-

Use dry chemical powder, alcohol-resistant foam, or carbon dioxide as extinguishing media.[11]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Combustible material. In the event of a fire, hazardous combustion gases such as NOx and CO may be produced.

-

Diagram 2: Emergency Response Workflow This workflow outlines the decision-making process for responding to an accidental exposure to 3-Chloro-4-nitrobenzaldehyde.

Caption: Step-by-step emergency response guide.

References

-

Fisher Scientific. (2010). Safety Data Sheet.

-

Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrobenzaldehyde 98.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85505, 4-Chloro-3-nitrobenzaldehyde.

-

Sigma-Aldrich. (2025). Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3769779, 3-Chloro-4-nitrobenzaldehyde.

-

Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde.

-

Sigma-Aldrich. (2025). Safety Data Sheet.

-

Fisher Scientific. (2024). Safety Data Sheet.

-

PubChemLite. (n.d.). 3-chloro-4-nitrobenzaldehyde (C7H4ClNO3).

-

CDH Fine Chemical. (n.d.). 3-NITRO BENZALDEHYDE CAS NO 99-61-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

BenchChem. (n.d.). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12248972, 3-Chloro-2-nitrobenzaldehyde.

-

Synquest Labs. (n.d.). 3-Chloro-4-methylbenzaldehyde Safety Data Sheet.

-

Fisher Scientific. (n.d.). Safety Data Sheet.

-

Loba Chemie. (2015). 4–NITROBENZALDEHYDE AR MSDS.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%.

-

Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrobenzaldehyde 98.

Sources

- 1. 3-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 3769779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-chloro-4-nitrobenzaldehyde (C7H4ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. 4-氯-3-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.fr [fishersci.fr]

- 11. lobachemie.com [lobachemie.com]

The Cornerstone of Modern Synthesis: A Technical Guide to 4-Aminophenol in Pharmaceuticals and Agrochemicals

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-aminophenol, a key intermediate in the pharmaceutical and agrochemical industries.

In the intricate world of chemical synthesis, certain molecules stand out for their versatility and fundamental importance. 4-Aminophenol (p-aminophenol or PAP), an aromatic organic compound with the formula H₂NC₆H₄OH, is one such cornerstone.[1] This guide provides an in-depth exploration of 4-aminophenol, from its synthesis and chemical properties to its critical role as a building block in the production of life-changing pharmaceuticals and essential agrochemicals. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the underlying scientific principles and field-proven insights to empower researchers in their synthetic endeavors.

The Chemistry and Significance of 4-Aminophenol

4-Aminophenol is a white crystalline powder that is moderately soluble in alcohols and can be recrystallized from hot water.[1] Its chemical reactivity is dominated by the presence of two functional groups: an amino group (-NH₂) and a hydroxyl group (-OH) at the para position of the benzene ring. This unique structure allows for a wide range of chemical modifications, making it an ideal precursor for a multitude of complex molecules.[2] While it has applications in the dye and polymer industries, its most significant impact is felt in the pharmaceutical and agricultural sectors.[3][4]

Synthesis of 4-Aminophenol: A Tale of Two Pathways

The industrial production of 4-aminophenol is primarily achieved through two main synthetic routes, each with its own set of advantages and mechanistic intricacies. The choice of pathway often depends on factors such as cost, desired purity, and environmental considerations.

Catalytic Hydrogenation of Nitrobenzene

A prevalent and more modern approach to 4-aminophenol synthesis is the catalytic hydrogenation of nitrobenzene.[5] This method is considered more environmentally friendly than traditional routes that produce significant waste.[6] The process involves the selective reduction of nitrobenzene to N-phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement to form 4-aminophenol.[1]

The choice of catalyst is critical to the efficiency and selectivity of this reaction. Platinum-based catalysts, particularly platinum on a carbon support (Pt/C), are widely used.[7] The reaction is typically carried out in an acidic medium, such as aqueous sulfuric acid, which facilitates the subsequent rearrangement step.[1]

Mechanism of Catalytic Hydrogenation and Bamberger Rearrangement:

The reaction proceeds in two key stages:

-

Partial Hydrogenation: Nitrobenzene is hydrogenated in the presence of a catalyst (e.g., Pt/C) to form N-phenylhydroxylamine. This is a delicate step, as over-hydrogenation will lead to the formation of aniline as a byproduct.[1]

-

Bamberger Rearrangement: The N-phenylhydroxylamine intermediate, in the presence of a strong aqueous acid, rearranges to form the final product, 4-aminophenol.[8][9] The mechanism involves the protonation of the hydroxylamine, followed by the loss of a water molecule to form a nitrenium ion intermediate. This intermediate is then attacked by a water molecule at the para position, and subsequent deprotonation yields 4-aminophenol.[8]

Caption: Synthesis of 4-Aminophenol from Nitrobenzene.

Reduction of 4-Nitrophenol

Another common method for synthesizing 4-aminophenol is through the reduction of 4-nitrophenol.[1] This can be achieved using various reducing agents. One method involves hydrogenation over a Raney Nickel catalyst.[1] An alternative laboratory-scale method uses a metal and acid, such as tin(II) chloride in an acidic medium.[1]

Pharmaceutical Applications: The Synthesis of Paracetamol

The most prominent and well-known application of 4-aminophenol is as the final intermediate in the industrial synthesis of paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs in the world.[1][6] The synthesis involves the acetylation of the amino group of 4-aminophenol.

Acetylation of 4-Aminophenol to Paracetamol

The reaction is a nucleophilic acyl substitution where the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in an aqueous medium or an organic solvent.[10]

Experimental Protocol: Laboratory-Scale Synthesis of Paracetamol

-

Dissolution: In a round-bottom flask, suspend 3.0 g of 4-aminophenol in approximately 10 mL of deionized water.

-

Addition of Acetylating Agent: While stirring, add 4.0 mL of acetic anhydride to the suspension.

-

Reaction: Gently heat the mixture in a water bath at approximately 85°C for about 10-15 minutes, with continuous stirring, until the reaction is complete.

-

Crystallization: Cool the reaction mixture in an ice bath to induce the crystallization of paracetamol.

-

Isolation: Collect the crude paracetamol crystals by vacuum filtration using a Büchner funnel.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to form purified crystals.

-

Drying: Filter the purified crystals and dry them in an oven at a moderate temperature.

Causality Behind Experimental Choices:

-

Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent. Its reaction with the amine is more favorable than with the hydroxyl group under these conditions, leading to the desired N-acetylation.

-

Water as Solvent: Water is a green and economical solvent. While 4-aminophenol has limited solubility in cold water, its solubility increases upon heating, facilitating the reaction.

-

Recrystallization for Purification: This is a standard and effective technique for purifying solid organic compounds. The solubility of paracetamol is significantly higher in hot water than in cold water, allowing for the separation from more soluble impurities upon cooling.

Caption: Workflow for the synthesis and purification of paracetamol.

| Parameter | Typical Value | Reference |

| Starting Material | 4-Aminophenol | [10] |

| Acetylating Agent | Acetic Anhydride | [10] |

| Solvent | Water | |

| Reaction Temperature | ~85°C | |

| Typical Yield | 70-80% | [10] |

| Purity (after recrystallization) | >99% |

Agrochemical Applications: A Building Block for Crop Protection

4-Aminophenol also serves as a valuable intermediate in the synthesis of various agrochemicals, including certain herbicides and fungicides.[3][7] The presence of the amino and hydroxyl groups allows for the creation of diverse molecular structures with desired biological activities for crop protection.

While many agrochemicals are derived from aminophenol isomers, a specific, well-documented example of a commercial agrochemical synthesized directly from para-aminophenol with a detailed protocol is less common in readily available literature compared to its pharmaceutical applications. However, the synthesis of N-(4-hydroxyphenyl) derivatives is a common strategy in the development of bioactive compounds for agricultural use.

For instance, the synthesis of N-(4-hydroxyphenyl)maleimide demonstrates a potential pathway for creating agrochemical precursors from 4-aminophenol. This involves the reaction of 4-aminophenol with maleic anhydride.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)maleimide

-

Reactant Preparation: Dissolve 4-aminophenol (0.15 mol) and maleic anhydride (0.15 mol) separately in dimethylformamide (DMF) (50 mL each).

-

Reaction: Add the maleic anhydride solution dropwise to the 4-aminophenol solution and stir for 2 hours at 20°C.

-

Cyclization: Prepare a mixture of P₂O₅ (12 g) in H₂SO₄ (10 mL) and DMF (70 mL). Add this mixture dropwise to the reaction solution and stir for 2 hours at 70°C.

-

Precipitation: Cool the mixture in an ice bath and pour it into cold water to precipitate the product.

-

Isolation: Collect the solid product by filtration and wash with cold water.

This N-(4-hydroxyphenyl)maleimide can then be further modified, for example, through azo coupling reactions to create a diverse library of compounds for screening as potential herbicides or fungicides.

Conclusion: An Enduringly Essential Intermediate

4-Aminophenol stands as a testament to the power of a single, versatile molecule to be a cornerstone of multiple, critical industries. Its straightforward synthesis and the reactivity of its functional groups have made it an indispensable precursor for one of the world's most common pain relievers and a valuable building block in the ongoing development of new agrochemicals. For researchers and scientists, a thorough understanding of the synthesis and derivatization of 4-aminophenol is not just a lesson in organic chemistry, but a gateway to creating molecules that have a profound impact on human health and food security. The continuous refinement of its synthesis towards greener and more efficient processes will ensure the enduring importance of 4-aminophenol in the landscape of modern chemical manufacturing.

References

-

Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. (n.d.). IRIS. Retrieved from [Link]

-

Bamberger Rearrangement. (n.d.). Surendranath College. Retrieved from [Link]

-

Beyond Paracetamol: The Diverse Industrial Applications of 4-Aminophenol. (n.d.). Retrieved from [Link]

-

Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. (2013). PMC. Retrieved from [Link]

-

4-Aminophenol. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. (2013). National Institutes of Health. Retrieved from [Link]

-

4-aminophenol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthesis of paracetamol and 4-aminophenol from hydroquinone. (n.d.). ACS Green Chemistry. Retrieved from [Link]

-

The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. (n.d.). Crown: Journal of Dentistry and Health Research. Retrieved from [Link]

-

Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. (n.d.). Retrieved from [Link]

-

synthesis-of-paracetamol.pdf. (n.d.). Slideshare. Retrieved from [Link]

-

Bamberger Rearrangement. (n.d.). Surendranath College. Retrieved from [Link]

-

Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 2. 4-Aminophenol: Applications and Toxicology_Chemicalbook [chemicalbook.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Page loading... [guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and fungicidal activity of novel aminophenazine-1-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Chloro-4-nitrobenzaldehyde from 3-nitro-4-chlorobenzoic acid: A Technical Guide

Executive Summary: This document provides an in-depth technical guide for the synthesis of 3-chloro-4-nitrobenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical industries. The primary challenge in converting the parent 3-nitro-4-chlorobenzoic acid is the selective reduction of the carboxylic acid functional group to an aldehyde without affecting the aromatic nitro and chloro substituents, and critically, without over-reduction to the corresponding alcohol. This guide details a robust and widely adopted two-step synthetic pathway that proceeds via a reactive acyl chloride intermediate. Two well-established methods for the selective reduction of this intermediate—the classic Rosenmund Reduction and reduction using modern, sterically hindered hydrides—are presented with detailed mechanistic insights, step-by-step protocols, and a comparative analysis of their respective advantages and limitations.

Introduction

Significance of 3-Chloro-4-nitrobenzaldehyde

3-Chloro-4-nitrobenzaldehyde serves as a critical building block in organic synthesis. Its substituted benzene ring, featuring an electrophilic aldehyde group and sites amenable to nucleophilic substitution or reduction (the nitro group), makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.

The Synthetic Challenge: Selective Reduction of a Carboxylic Acid

The direct conversion of a carboxylic acid to an aldehyde is a non-trivial synthetic operation. Aldehydes are inherently more reactive towards reducing agents than their parent carboxylic acids. Consequently, strong reducing agents like lithium aluminum hydride (LiAlH₄) will rapidly reduce a carboxylic acid to a primary alcohol, with the aldehyde being a transient intermediate that cannot be isolated.[1][2] Achieving the target transformation therefore requires a strategic, multi-step approach to circumvent this reactivity issue.

Strategic Analysis of Synthetic Pathways

The most reliable strategy involves a two-step process: first, the activation of the carboxylic acid into a more reactive derivative, followed by a carefully controlled reduction of this derivative to the aldehyde. The most common and effective pathway proceeds through an acyl chloride intermediate.

The Acyl Chloride Pathway: A Robust and Controllable Route

This strategy is broken down into two distinct stages:

-

Acylation: Conversion of 3-nitro-4-chlorobenzoic acid to 3-chloro-4-nitrobenzoyl chloride. This "activates" the carbonyl group, making it significantly more susceptible to nucleophilic attack by a mild hydride source.

-

Selective Reduction: Reduction of the highly reactive 3-chloro-4-nitrobenzoyl chloride to 3-chloro-4-nitrobenzaldehyde using a reagent or catalyst system engineered to stop at the aldehyde stage.

This approach is favored due to the high yields, clean conversions, and the availability of multiple well-documented methods for the second-stage reduction.

Caption: Overall workflow for the two-step synthesis.

Step 1: Synthesis of 3-Chloro-4-nitrobenzoyl chloride

Mechanistic Principles

The conversion of a carboxylic acid to an acyl chloride is typically achieved using an inorganic acid chloride, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the convenient nature of its byproducts. The reaction proceeds by the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, ultimately leading to the displacement of a chloride ion and the formation of a highly reactive intermediate. A subsequent attack by the displaced chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion.

Detailed Experimental Protocol: Chlorination with Thionyl Chloride

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-nitro-4-chlorobenzoic acid (1.0 eq).

-

Reagent Addition: Under anhydrous conditions, add an excess of thionyl chloride (SOCl₂) (approx. 3-5 eq), which can also serve as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 75-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The resulting crude 3-chloro-4-nitrobenzoyl chloride is often a yellow oil or low-melting solid and is typically of sufficient purity to be used directly in the subsequent reduction step without further purification.[3][4]

Step 2: Reduction to 3-Chloro-4-nitrobenzaldehyde

With the reactive acyl chloride intermediate in hand, a selective reduction can be performed. Two primary methods are presented below.

Method A: The Rosenmund Reduction

The Rosenmund reduction is a classic named reaction involving the catalytic hydrogenation of an acyl chloride to an aldehyde. Its success hinges on the use of a "poisoned" catalyst to prevent over-reduction.

The standard catalyst for this reaction is palladium supported on barium sulfate (Pd/BaSO₄).[5][6] Palladium is a highly active hydrogenation catalyst that, if used alone, would readily reduce the aldehyde product to an alcohol.[7] The barium sulfate support provides a low surface area, which inherently moderates the catalyst's activity.[6][7] Crucially, a catalyst "poison" is added—typically a sulfur-containing compound (like thiourea or thioquinanthrene) or quinoline. This poison selectively deactivates the most reactive sites on the palladium catalyst, effectively "detuning" its reducing power so that it is strong enough to reduce the acyl chloride but too weak to reduce the aldehyde.[7][8]

Caption: Simplified mechanism of the Rosenmund Reduction.[9]

-

Catalyst Preparation: Prepare a suspension of the Rosenmund catalyst (e.g., 5% Pd on BaSO₄) and a catalyst poison (e.g., quinoline-sulfur) in an anhydrous solvent such as toluene or xylene.

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve the 3-chloro-4-nitrobenzoyl chloride (1.0 eq) in the same anhydrous solvent.

-

Hydrogenation: Add the catalyst suspension to the acyl chloride solution. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (typically via a balloon or a controlled gas inlet) while vigorously stirring the mixture. The reaction is often heated to facilitate the reaction.

-

Monitoring: The reaction is monitored by the consumption of hydrogen gas and can be checked by TLC or GC analysis. It is crucial to stop the reaction as soon as the acyl chloride has been consumed to prevent side reactions, including potential reduction of the nitro group.

-

Workup: Upon completion, the reaction mixture is cooled and filtered to remove the catalyst. The filtrate is then washed, dried, and the solvent is evaporated under reduced pressure to yield the crude aldehyde.

Method B: Reduction with Sterically Hindered Hydrides

A more modern and often more chemoselective alternative involves the use of bulky, less reactive aluminum hydride reagents. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is an exemplary reagent for this transformation.[10][11]

Compared to LiAlH₄, LiAlH(Ot-Bu)₃ has three of its reactive hydride (H⁻) ions replaced by bulky tert-butoxy groups.[2][11] This steric hindrance and the electron-withdrawing effect of the oxygen atoms significantly moderate its reactivity.[11] Acyl chlorides are extremely electrophilic and will react rapidly even with this milder hydride source. The resulting aldehyde, however, is substantially less reactive and reacts only very slowly with the bulky hydride, especially at low temperatures.[2][12] This vast difference in reaction rates allows for the clean isolation of the aldehyde product.

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-chloro-4-nitrobenzoyl chloride (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Maintaining this low temperature is critical for selectivity.[12][13]

-

Reagent Addition: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) (approx. 1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70°C.

-

Reaction: Stir the mixture at -78°C for 1-3 hours. Monitor the reaction progress by TLC.

-

Quenching & Workup: Once the starting material is consumed, carefully quench the reaction at -78°C by the slow addition of a reagent like ethyl acetate, followed by a dilute acid (e.g., 1M HCl) or a Rochelle's salt solution. Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Comparative Analysis and Data

| Parameter | Rosenmund Reduction | Hindered Hydride Reduction (LiAlH(Ot-Bu)₃) |

| Primary Reagent | H₂ gas, Pd/BaSO₄ catalyst | LiAlH(Ot-Bu)₃ |

| Key Condition | Poisoned catalyst | Low temperature (-78°C) |

| Solvent | Toluene, Xylene | THF, Diethyl Ether |

| Chemoselectivity | Good; risk of nitro group reduction with over-reaction | Excellent; generally preserves nitro and chloro groups |

| Scalability | Well-suited for large scale; handling H₂ requires care | Feasible; requires cryogenic cooling |

| Workup | Catalyst filtration | Aqueous quench and extraction |

| Typical Yields | 70-90% | 80-95% |

Purification and Characterization

The crude 3-chloro-4-nitrobenzaldehyde obtained from either method is typically a solid. It can be purified by standard techniques such as:

-

Recrystallization: Using a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Column Chromatography: If necessary, using silica gel with an appropriate eluent system.

The identity and purity of the final product should be confirmed by analytical methods:

-

Melting Point: Comparison with literature values.

-

¹H NMR Spectroscopy: To confirm the presence of the aldehyde proton (~10 ppm) and the aromatic proton splitting patterns.

-

IR Spectroscopy: To identify the characteristic aldehyde C=O stretch (~1700 cm⁻¹) and C-H stretch (~2850, 2750 cm⁻¹), as well as the nitro group stretches (~1530, 1350 cm⁻¹).

Safety and Handling Precautions

-